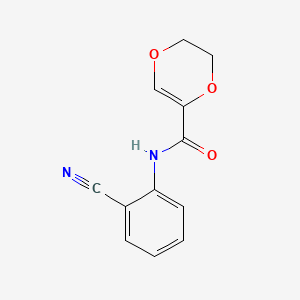

N-(2-cyanophenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-cyanophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-7-9-3-1-2-4-10(9)14-12(15)11-8-16-5-6-17-11/h1-4,8H,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZDIUTVISULTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Dioxine Ring Formation via Alkylation

The 5,6-dihydro-1,4-dioxine ring is typically constructed through alkylation of dihydroxy precursors. A representative protocol involves:

- Methyl Esterification : 2,5-Dihydroxybenzoic acid is esterified using methanol and sulfuric acid to yield methyl 2,5-dihydroxybenzoate.

- Cyclization : The dihydroxy ester is treated with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, forming the dioxine ring.

- Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at room temperature.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | 92% |

| Alkylation | 1,2-Dibromoethane, K₂CO₃, DMF, 80°C | 78% |

| Hydrolysis | LiOH, THF/H₂O, rt | 95% |

Carboxamide Formation

The carboxylic acid intermediate is converted to the target carboxamide via two primary methods:

Mixed-Anhydride Method

- Activation : The carboxylic acid is treated with ethyl chloroformate (ClCO₂Et) and triethylamine (Et₃N) in THF at 0°C to form a mixed anhydride.

- Aminolysis : 2-Cyanoaniline is added, and the reaction is stirred at room temperature for 6 hours.

Key Data :

| Parameter | Value |

|---|---|

| Coupling Agent | ClCO₂Et |

| Solvent | THF |

| Yield | 85% |

Carbodiimide-Mediated Coupling

- Activation : The acid is reacted with 1,1'-carbonyldiimidazole (CDI) in THF at 50°C for 2 hours to form the imidazolide.

- Amination : 2-Cyanoaniline and hexamethyldisilazane (HMDS) are added, and the mixture is refluxed for 16 hours.

Key Data :

| Parameter | Value |

|---|---|

| Coupling Agent | CDI |

| Solvent | THF |

| Yield | 88% |

Optimization of Reaction Conditions

Alkylation Efficiency

The choice of base and solvent critically impacts cyclization:

Structural Characterization

Spectroscopic Data

Applications and Derivatives

The compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Inhibitory Activity Against hCA Isoforms

Antimycobacterial Agents

The compound AlMF1 (N-(2-chloro-5-methoxy-4-((3-(2-oxopyrrolidin-1-yl)propyl)carbamoyl)phenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide), which shares structural similarities with the target compound (e.g., dihydro-oxathiine core), demonstrates potent inhibition of ATP synthesis in Mycobacterium tuberculosis inner membrane vesicles (IMVs). This suggests that substitutions on the phenyl ring (e.g., chloro, methoxy) and side-chain modifications (e.g., oxopyrrolidinylpropyl) enhance antimycobacterial activity, whereas the cyano group in the target compound may prioritize CA inhibition over ATP synthase targeting .

Fungicidal Derivatives

5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide, a structural analog with an oxathiine (oxygen-sulfur) heterocycle instead of dioxine, is a known fungicide. The replacement of oxygen with sulfur in the heterocycle improves fungicidal efficacy, likely due to enhanced lipophilicity and membrane penetration. Notably, its synthesis avoids chlorinating agents, offering an environmentally friendly advantage over older methods .

Biological Activity

N-(2-cyanophenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS No. 864937-88-2) is a heterocyclic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyanophenyl group attached to a dihydro-dioxine ring system. This unique structure is associated with various biological activities, including anticancer and antimicrobial properties.

Chemical Formula:

- Molecular Formula: C12H10N2O3

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions, leading to therapeutic effects.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Binding: It could bind to specific receptors, altering signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance:

- Cell Lines Tested: A549 (lung cancer) and Caco-2 (colorectal cancer).

- Findings: The compound exhibited significant cytotoxic effects on Caco-2 cells with a viability reduction of approximately 39.8% at 100 µM concentration compared to untreated controls (p < 0.001) . In contrast, the A549 cells showed less susceptibility.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Preliminary results suggest that it may exhibit activity against certain bacterial strains; however, detailed investigations are needed to quantify this effect.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Enhanced anticancer activity |

| Substitution on the cyanophenyl group | Variable effects on receptor binding |

| Alteration of the dioxine ring | Changes in enzyme inhibition potential |

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various derivatives including this compound. The findings indicated that certain structural modifications significantly enhanced the compound's ability to reduce cell viability in Caco-2 cells .

Study 2: Enzyme Interaction

Research into the interaction of this compound with specific enzymes revealed that it could inhibit key metabolic enzymes involved in cancer progression. This inhibition was linked to reduced proliferation rates in treated cells .

Q & A

[Basic] What are the standard synthetic routes for N-(2-cyanophenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide, and what key reaction parameters influence yield?

The compound is typically synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and aminophenol precursors. A general procedure involves reacting 5,6-dihydro-1,4-dioxine-2-carboxylic acid with 2-cyanophenylamine in anhydrous dimethylformamide (DMF) under mild conditions (room temperature, 12–24 hours). Key parameters include stoichiometric ratios (e.g., 1:1.5 molar ratio of amine to acid), solvent purity, and exclusion of moisture to prevent side reactions. Catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may enhance coupling efficiency .

[Basic] Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, focusing on peaks corresponding to the dioxine ring (δ 4.2–4.5 ppm for -O-CH₂-CH₂-O-) and the cyanophenyl moiety (δ 7.5–8.0 ppm for aromatic protons). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity, while mass spectrometry (ESI-MS) confirms molecular weight. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

[Basic] What safety protocols are recommended for handling this compound in laboratory settings?

Follow hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in airtight containers at 2–8°C, avoiding light and moisture. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste under EPA guidelines .

[Basic] How should researchers assess the solubility and stability of this compound under varying pH and temperature conditions?

Conduct solubility tests in polar (water, DMSO) and non-polar solvents (hexane) using gravimetric analysis. Stability is evaluated via accelerated degradation studies: incubate samples at 25°C, 40°C, and 60°C for 4–12 weeks, monitoring decomposition by HPLC. pH-dependent stability (2–12) is tested using buffer solutions, with LC-MS identifying degradation products .

[Advanced] How can researchers optimize reaction conditions for this compound’s synthesis when encountering low yields or side-product formation?

Employ factorial design to systematically vary parameters (temperature, solvent, catalyst loading). For example, a 2³ design evaluates temperature (20–40°C), solvent (DMF vs. THF), and catalyst (EDC vs. DCC). Response surface methodology (RSM) identifies optimal conditions. Side products (e.g., hydrolyzed intermediates) are minimized by controlling moisture via molecular sieves or inert atmospheres .

[Advanced] What methodologies resolve contradictions in reported bioactivity data across studies (e.g., conflicting IC₅₀ values)?

Perform meta-analysis to identify confounding variables (e.g., cell line specificity, assay protocols). Validate results using orthogonal assays: compare enzyme inhibition (e.g., fluorometric assays) with cell viability (MTT assays). Reproduce experiments under standardized conditions (e.g., NIH/ANSI guidelines) and apply statistical tests (ANOVA, Tukey’s HSD) to assess significance .

[Advanced] How can computational modeling predict the reactivity of this compound in novel catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps, Fukui indices) to predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations (AMBER force field) assess binding affinities in enzyme-substrate complexes. Validate predictions with kinetic studies (e.g., Arrhenius plots) .

[Advanced] What experimental designs are robust for studying structure-activity relationships (SAR) in derivatives of this compound?

Use a scaffold-hopping approach: modify substituents (e.g., cyano to nitro groups) and evaluate bioactivity changes. Employ QSAR models with descriptors like logP, molar refractivity, and topological polar surface area (TPSA). High-throughput screening (HTS) in 96-well plates accelerates data collection, while cluster analysis identifies pharmacophore patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.